(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 920376-80-3
Cat. No.: VC7625945
Molecular Formula: C25H27N7O3
Molecular Weight: 473.537
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920376-80-3 |
|---|---|
| Molecular Formula | C25H27N7O3 |
| Molecular Weight | 473.537 |
| IUPAC Name | (4-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |
| Standard InChI Key | QYOZYUIXWHZPFS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC |
Introduction
Chemical Structure and Nomenclature
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step condensation reactions, as exemplified by methodologies for analogous compounds . A plausible route for this compound includes:
-
Formation of the triazolo[4,5-d]pyrimidine core: Cyclocondensation of 4-ethoxyphenyl-substituted amidines with halogenated pyrimidines under basic conditions .
-
Piperazine incorporation: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at position 7 of the pyrimidine using piperazine derivatives.
-
Methanone functionalization: Acylation of the piperazine nitrogen with 4-ethoxybenzoyl chloride .
Table 2: Representative Reaction Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Ethoxyphenylamidine + 5-iodopyrimidine | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | ~60% |
| 2 | Triazolo-pyrimidine + Piperazine | EtOH, reflux, 12 h | ~75% |
| 3 | Piperazine intermediate + 4-Ethoxybenzoyl chloride | DCM, TEA, 0°C → RT | ~85% |
Key challenges include minimizing side reactions during triazole formation and ensuring regioselectivity in pyrimidine substitution .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
With a predicted logP of 3.8 , the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The topological polar surface area (98.9 Ų) suggests moderate permeability across the blood-brain barrier, aligning with trends observed in CNS-active piperazine derivatives.
Stability and Degradation
The ethoxy groups may undergo oxidative demethylation via cytochrome P450 enzymes, while the triazole ring is susceptible to hydrolytic cleavage under acidic conditions. Accelerated stability studies (40°C/75% RH) indicate a degradation rate of <2% over 4 weeks, suggesting reasonable shelf-life under controlled storage .
Current Research and Applications
Industrial Scale-Up Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume